4-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-6-bromo-1-methyl-3-nitro-1,5-naphthyridin-2-one
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Overview
Description
4-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-6-bromo-1-methyl-3-nitro-1,5-naphthyridin-2-one is a complex organic compound with a unique structure that includes a piperazine ring, fluorophenyl groups, and a naphthyridine core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
One common method involves the nucleophilic substitution reaction of 1-bis(4-fluorophenyl)methyl piperazine with halogenated analogues . Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of specific solvents, catalysts, and temperature control.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Substitution: The piperazine ring can be modified by introducing different substituents at the nitrogen atoms.
Common reagents used in these reactions include sodium hydride, sodium methoxide, and other nucleophiles . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-6-bromo-1-methyl-3-nitro-1,5-naphthyridin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as receptors and enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by binding to specific molecular targets, such as the CB1 receptor . This binding can modulate the receptor’s activity, leading to various biological effects. The pathways involved may include the inhibition of G protein-coupled receptor signaling, which can affect cellular processes and physiological responses.
Comparison with Similar Compounds
Similar compounds include:
1-bis(4-fluorophenyl)methyl piperazine: Used in the synthesis of drugs like flunarizine and lomerizine.
1-[bis(4-fluorophenyl)methyl]-4-cinnamylpiperazine dihydrochloride: Another CB1 receptor inverse agonist with different substituents on the piperazine ring.
1-[bis(4-fluorophenyl)methyl]-4-tosylpiperazine hydrochloride: Similar to the above but with a tosyl group substitution.
The uniqueness of 4-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-6-bromo-1-methyl-3-nitro-1,5-naphthyridin-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H22BrF2N5O3 |
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Molecular Weight |
570.4 g/mol |
IUPAC Name |
4-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-6-bromo-1-methyl-3-nitro-1,5-naphthyridin-2-one |
InChI |
InChI=1S/C26H22BrF2N5O3/c1-31-20-10-11-21(27)30-22(20)24(25(26(31)35)34(36)37)33-14-12-32(13-15-33)23(16-2-6-18(28)7-3-16)17-4-8-19(29)9-5-17/h2-11,23H,12-15H2,1H3 |
InChI Key |
VUYLFBZQBMVRRP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=C(C1=O)[N+](=O)[O-])N3CCN(CC3)C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F)N=C(C=C2)Br |
Origin of Product |
United States |
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